N-(3,4-dimethoxyphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide
Description
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Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[[1-(2-hydroxyethyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O5S/c1-26-12-4-3-10(7-13(12)27-2)19-14(24)9-28-17-20-15-11(16(25)21-17)8-18-22(15)5-6-23/h3-4,7-8,23H,5-6,9H2,1-2H3,(H,19,24)(H,20,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AALVLHNHNSUWPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C=NN3CCO)C(=O)N2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is a compound with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its chemical properties, biological activities, and potential therapeutic applications based on recent research findings.
The molecular formula of the compound is with a molecular weight of 421.5 g/mol. The structure includes a pyrazolo-pyrimidine core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉N₃O₅S |
| Molecular Weight | 421.5 g/mol |
| CAS Number | 1790194-11-4 |
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives, including this compound. Pyrazole derivatives have been shown to inhibit various cancer cell lines through mechanisms such as inducing apoptosis and inhibiting cell proliferation. For instance, compounds with similar structures have demonstrated significant growth inhibition against A549 lung cancer cells with IC50 values ranging from 26 µM to 49.85 µM .
Antimicrobial Properties
The compound exhibits antimicrobial activity against a range of pathogens. Research indicates that pyrazole derivatives can effectively inhibit bacterial growth and have antifungal properties. This compound's thioacetamide moiety may enhance its interaction with microbial targets, leading to increased efficacy .
Anti-inflammatory Effects
Inflammation is a critical factor in many diseases, and compounds like this compound have been evaluated for their anti-inflammatory properties. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making them potential candidates for treating inflammatory diseases .
The mechanism of action of this compound likely involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or inflammation.
- Receptor Interaction : It may bind to cellular receptors, triggering signaling pathways that lead to apoptosis in cancer cells.
- Cellular Pathway Modulation : By interacting with various proteins within the cell, it can influence gene expression and protein synthesis related to disease processes.
Case Studies and Research Findings
Several studies have been conducted on similar compounds within the pyrazole class:
- Antitumor Study : A derivative similar to this compound showed significant cytotoxicity against multiple cancer cell lines (IC50 = 49.85 µM) indicating its potential as an anticancer agent .
- Antimicrobial Evaluation : Research demonstrated that pyrazole derivatives exhibited notable antifungal activity against several pathogenic fungi, suggesting broad-spectrum antimicrobial potential .
- Anti-inflammatory Assessment : A study reported that certain pyrazole derivatives reduced inflammation markers in vitro by inhibiting specific pathways related to cytokine production .
Q & A
How can researchers optimize the synthesis of the thioacetamide linkage in this compound?
Level: Basic
Methodological Answer:
The synthesis involves multi-step reactions, including cyclization of pyrazolo-pyrimidine precursors and thioether formation. Key steps include:
- Acylation: Reacting 3,4-dimethoxyphenylamine with chloroacetyl chloride under basic conditions (e.g., triethylamine) to form the acetamide intermediate .
- Thioether Formation: Coupling the pyrazolo-pyrimidine core (functionalized with a thiol group) to the acetamide via nucleophilic substitution. Use polar aprotic solvents (e.g., DMF or DMSO) and catalysts like K₂CO₃ to enhance reactivity .
- Temperature Control: Maintain 60–80°C during cyclization to prevent decomposition of sensitive intermediates .
- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the product .
What analytical techniques are critical for confirming the structural integrity of this compound?
Level: Basic
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR validate the 3,4-dimethoxyphenyl group (δ 3.8–4.0 ppm for methoxy protons) and pyrazolo-pyrimidine core (aromatic protons δ 7.5–8.5 ppm) .
- Mass Spectrometry (MS): High-resolution ESI-MS confirms the molecular ion peak (e.g., m/z 483.532 for C₂₆H₂₅N₇O₃) and fragments corresponding to the thioacetamide moiety .
- HPLC: Purity assessment (>95%) using a C18 column and UV detection at 254 nm .
What methodologies are recommended for initial biological activity screening?
Level: Basic
Methodological Answer:
- Enzyme Inhibition Assays: Test against kinases (e.g., CDKs) or proteases using fluorogenic substrates. IC₅₀ values can indicate potency .
- Cell-Based Models: Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. Compare with structurally related analogs to identify activity trends .
- Antimicrobial Screening: Use agar dilution assays against Staphylococcus aureus or E. coli to assess broad-spectrum potential .
How can structure-activity relationship (SAR) studies be designed to improve target affinity?
Level: Advanced
Methodological Answer:
- Substituent Variation: Modify the 3,4-dimethoxyphenyl group (e.g., replace methoxy with ethoxy or halogens) to assess electronic effects on binding .
- Core Modifications: Introduce methyl or hydroxyethyl groups to the pyrazolo-pyrimidine ring to enhance solubility or steric interactions .
- Comparative Analysis: Test derivatives against a panel of biological targets (e.g., kinases, GPCRs) to identify selectivity patterns .
How can molecular docking elucidate the compound’s interaction with therapeutic targets?
Level: Advanced
Methodological Answer:
- Target Selection: Prioritize proteins with known pyrazolo-pyrimidine interactions (e.g., EGFR or PI3K) using databases like PDB .
- Docking Software: Use AutoDock Vina or Schrödinger Suite to simulate binding poses. Focus on hydrogen bonds between the thioacetamide group and catalytic residues (e.g., Lys or Asp) .
- Validation: Compare docking scores with experimental IC₅₀ values to refine computational models .
How should researchers address contradictions in biological data across studies?
Level: Advanced
Methodological Answer:
- Assay Standardization: Replicate experiments under controlled conditions (e.g., pH, temperature, cell passage number) to minimize variability .
- Metabolic Stability Testing: Use liver microsomes to assess if discrepancies arise from differential metabolite formation .
- Orthogonal Validation: Confirm activity via independent methods (e.g., SPR for binding affinity alongside enzymatic assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
